molecular formula C22H20F3N3O3 B2716161 N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide CAS No. 921852-78-0

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2716161
CAS No.: 921852-78-0
M. Wt: 431.415
InChI Key: ZWQUNGMRVSHIFX-UHFFFAOYSA-N
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Description

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C22H20F3N3O3 and its molecular weight is 431.415. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiproliferative Activity

  • Application : Synthesis of derivatives of N-benzyl-N-(2((4-amidinophenoxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)-oxalic acid monoamides with potential antiproliferative activities.
  • Details : These derivatives lost thrombin inhibitory and fibrinogen receptor antagonistic activities but inhibited the proliferation of endothelial and tumor cells in their ester form (Ilić et al., 2011)(Ilić et al., 2011).

Light Activation in Herbicides

  • Application : Study of the activation of substituted diphenylether herbicides by light.
  • Details : Compounds like oxyfluorfen and RH-8817 require light for activation. Their activation may involve the absorption of light energy by carotenoids (Devlin et al., 1983)(Devlin et al., 1983).

Anti-Influenza Virus Activity

  • Application : Synthesis of benzamide-based 5-aminopyrazoles and their derivatives showing significant antiavian influenza virus activity.
  • Details : These compounds were found to possess significant antiviral activities against bird flu influenza (H5N1) (Hebishy et al., 2020)(Hebishy et al., 2020).

Cardiac Electrophysiological Activity

  • Application : Synthesis and study of N-substituted imidazolylbenzamides for potential selective class III cardiac electrophysiological activity.
  • Details : These compounds exhibited potency comparable to N-[2-(diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide, a potent class III agent (Morgan et al., 1990)(Morgan et al., 1990).

Blue Emitting Fluorophores

  • Application : Synthesis of N-2-Aryl-1,2,3-Triazoles as novel blue emitting fluorophores for potential use in photophysical studies.
  • Details : These compounds showed absorption and emission in the blue and green region and were thermally stable up to 300°C (Padalkar et al., 2015)(Padalkar et al., 2015).

Melanoma Cytotoxicity

  • Application : Study of benzamide derivatives conjugated with alkylating cytostatics showing melanoma cytotoxicity.
  • Details : These derivatives exhibited higher toxicity against melanoma cells than the parent chlorambucil itself (Wolf et al., 2004)(Wolf et al., 2004).

Antibacterial Activity

  • Application : Synthesis and study of novel benzamides for antibacterial activity.
  • Details : Novel derivatives were synthesized and exhibited antibacterial activities against various bacterial strains (Patil et al., 2015)(Patil et al., 2015).

Properties

IUPAC Name

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O3/c1-2-31-18-9-5-15(6-10-18)19-11-12-20(29)28(27-19)14-13-26-21(30)16-3-7-17(8-4-16)22(23,24)25/h3-12H,2,13-14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQUNGMRVSHIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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